molecular formula C55H70N12O4S B12399531 PROTAC EGFR degrader 4

PROTAC EGFR degrader 4

Cat. No.: B12399531
M. Wt: 995.3 g/mol
InChI Key: MCPFQJKJCFMAIH-CRHSMECVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC EGFR degrader 4 is a potent proteolysis targeting chimera (PROTAC) designed to target and degrade mutant epidermal growth factor receptor (EGFR) proteins. This compound has shown significant efficacy in degrading specific EGFR mutants, such as EGFRdel19 and EGFRL858R/T790M, which are commonly associated with various cancers .

Preparation Methods

The synthesis of PROTAC EGFR degrader 4 involves selecting a high-affinity EGFR inhibitor as the ligand and linking it to an E3 ubiquitin ligase ligand through a suitable linker. The synthetic route typically involves:

Industrial production methods for this compound are not extensively documented, but they would likely involve scalable synthesis techniques and rigorous purification processes to ensure high yield and purity.

Chemical Reactions Analysis

PROTAC EGFR degrader 4 undergoes several types of chemical reactions:

The major products formed from these reactions are the desired PROTAC molecule and any by-products from the coupling reactions.

Scientific Research Applications

PROTAC EGFR degrader 4 has a wide range of scientific research applications:

Mechanism of Action

PROTAC EGFR degrader 4 works by forming a ternary complex with the target EGFR protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. The degradation of EGFR disrupts downstream signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

PROTAC EGFR degrader 4 is unique in its ability to selectively degrade specific EGFR mutants. Similar compounds include:

These compounds highlight the versatility and specificity of PROTAC technology in targeting various EGFR mutations.

Properties

Molecular Formula

C55H70N12O4S

Molecular Weight

995.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[7-[4-[4-[(8-anilino-9-cyclopentylpurin-2-yl)amino]phenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H70N12O4S/c1-37-48(72-36-58-37)39-21-19-38(20-22-39)33-56-51(70)46-32-44(68)35-66(46)52(71)49(55(2,3)4)62-47(69)18-10-5-6-13-27-64-28-30-65(31-29-64)42-25-23-41(24-26-42)59-53-57-34-45-50(63-53)67(43-16-11-12-17-43)54(61-45)60-40-14-8-7-9-15-40/h7-9,14-15,19-26,34,36,43-44,46,49,68H,5-6,10-13,16-18,27-33,35H2,1-4H3,(H,56,70)(H,60,61)(H,62,69)(H,57,59,63)/t44-,46+,49-/m1/s1

InChI Key

MCPFQJKJCFMAIH-CRHSMECVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O

Origin of Product

United States

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